3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione 3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15802368
InChI: InChI=1S/C12H13ClN2O2S/c13-9-3-1-2-8(6-9)7-10-11(16)15(5-4-14)12(17)18-10/h1-3,6,10H,4-5,7,14H2
SMILES:
Molecular Formula: C12H13ClN2O2S
Molecular Weight: 284.76 g/mol

3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC15802368

Molecular Formula: C12H13ClN2O2S

Molecular Weight: 284.76 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Aminoethyl)-5-(3-chlorobenzyl)thiazolidine-2,4-dione -

Specification

Molecular Formula C12H13ClN2O2S
Molecular Weight 284.76 g/mol
IUPAC Name 3-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C12H13ClN2O2S/c13-9-3-1-2-8(6-9)7-10-11(16)15(5-4-14)12(17)18-10/h1-3,6,10H,4-5,7,14H2
Standard InChI Key ZQAYAZRVZNPEID-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)CC2C(=O)N(C(=O)S2)CCN

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiazolidine-2,4-dione core, a five-membered heterocycle containing sulfur (S) and two ketone groups at positions 2 and 4. Substituents include:

  • A 3-chlorobenzyl group at position 5, introducing aromatic and electron-withdrawing characteristics.

  • A 2-aminoethyl side chain at position 3, enhancing solubility and enabling hydrogen bonding interactions .

The IUPAC name, 3-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione, reflects this substitution pattern.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃ClN₂O₂S
Molecular Weight284.76 g/mol
Canonical SMILESC1=CC(=CC(=C1)Cl)CC2C(=O)N(C(=O)S2)CCN
XLogP3-AA (Lipophilicity)1.8 (predicted)

Synthesis and Characterization

Synthetic Routes

The synthesis typically employs Knoevenagel condensation, a method optimized for thiazolidinedione derivatives . Key steps include:

  • Core Formation: Reaction of thiourea with chloroacetic acid under acidic conditions to generate the thiazolidine-2,4-dione scaffold .

  • Substituent Introduction:

    • 3-Chlorobenzyl Group: Electrophilic aromatic substitution or alkylation using 3-chlorobenzyl chloride.

    • 2-Aminoethyl Side Chain: Nucleophilic substitution with ethylenediamine derivatives.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
Reaction Temperature110°C (reflux)15%
CatalystHCl (concentrated)20%
SolventEthanol/Water (1:1)10%

Structural Elucidation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of aromatic protons (δ 7.2–7.4 ppm) and the aminoethyl chain (δ 2.8–3.1 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 285.1 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The 3-chlorobenzyl group enhances membrane disruption, while the aminoethyl chain facilitates bacterial efflux pump inhibition .

Anti-Inflammatory Properties

In murine models, the derivative reduced TNF-α levels by 40% at 10 mg/kg, comparable to dexamethasone. The mechanism involves suppression of NF-κB signaling via thiazolidinedione-mediated PPAR-γ activation .

Pharmacokinetic and ADME Profiling

In Silico Predictions

Using SwissADME software, the compound demonstrates:

  • High Gastrointestinal Absorption: 85% bioavailability (log P = 1.8) .

  • Blood-Brain Barrier (BBB) Impermeability: Polar surface area (PSA) of 90 Ų limits CNS penetration .

Table 3: ADME Properties

PropertyValueImplication
Water Solubility-3.2 (Log S)Moderate solubility
CYP InhibitionCYP2C9 (weak)Low drug-drug interaction risk
Plasma Protein Binding92%Prolonged half-life

Therapeutic Applications and Future Directions

Diabetes Management

Thiazolidinediones are established insulin sensitizers. Structural analogs of this compound show PPAR-γ agonism with reduced edema risk, positioning it as a candidate for type II diabetes therapy .

Oncological Drug Development

The dual mechanism of DNA intercalation and ROS induction supports its potential as a chemotherapeutic agent, particularly in multidrug-resistant cancers.

Challenges and Optimization

  • Solubility Enhancement: Prodrug strategies (e.g., hydrochloride salts) improve aqueous solubility by 3-fold.

  • Targeted Delivery: Nanoparticle encapsulation reduces off-target effects in preclinical models .

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